[1,1':4',1''-Terphenyl]-2,2'',4,4''-tetracarboxylic acid
Overview
Description
“[1,1’:4’,1’‘-Terphenyl]-2,2’‘,4,4’'-tetracarboxylic acid” (also known as H4TPTC) is a type of terphenyl compound. Terphenyls are a group of closely related aromatic hydrocarbons, also known as diphenylbenzenes or triphenyls, which consist of a central benzene ring substituted with two phenyl groups . This compound contains up to 2 equivalents of DMF .
Synthesis Analysis
The synthesis of “[1,1’:4’,1’‘-Terphenyl]-2,2’‘,4,4’'-tetracarboxylic acid” and similar substrates has been reported in the literature . It has been used as a linker for the synthesis of NOTT-101 metal organic framework (MOFs) .Scientific Research Applications
Construction of Metal-Organic Frameworks (MOFs)
Metal-organic frameworks based on "[1,1':4',1''-Terphenyl]-2,2'',4,4''-tetracarboxylic acid" have been synthesized with various metals, showcasing different structural architectures and properties. For example, Lv et al. (2014) synthesized coordination polymers with cobalt and nickel, revealing 3D networks and antiferromagnetic properties. These polymers demonstrate the ligand's versatility in forming complex structures useful for magnetic and structural applications (Lv et al., 2014).
Catalysis and Gas Adsorption
Coordination polymers derived from this acid have been explored for catalytic applications and gas adsorption. Yang et al. (2020) investigated MOFs for selective C2H2/CO2 separation and exerted therapeutic effects on postpartum hemorrhage by increasing the prothrombin activity, highlighting the functional versatility of the frameworks (Yang et al., 2020).
Luminescence and Temperature Sensing
The ligand has also been employed in the construction of lanthanide MOFs for luminescence ratiometric thermometers. Liu et al. (2021) designed frameworks with lanthanides that exhibited significant luminescence response to temperature changes, indicating potential for in situ temperature monitoring in microelectronics (Liu et al., 2021).
Magnetic Properties and Slow Magnetic Relaxation
Isostructural metal-organic frameworks have been studied for their magnetic properties, including ferrimagnetic behavior and slow magnetic relaxation. Wu et al. (2016) synthesized frameworks with manganese and cobalt, showcasing the ability to tune magnetic properties through the metal center selection (Wu et al., 2016).
Future Directions
Properties
IUPAC Name |
4-[4-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O8/c23-19(24)13-5-7-15(17(9-13)21(27)28)11-1-2-12(4-3-11)16-8-6-14(20(25)26)10-18(16)22(29)30/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZLDIYRUFBGQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)C(=O)O)C3=C(C=C(C=C3)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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